Amino-PEG4-bis-PEG3-methyltetrazine is a specialized chemical compound designed for use in bioorthogonal reactions, particularly in the field of click chemistry. It features a unique structure that includes two methyltetrazine moieties and a primary amine group, enabling it to participate in inverse electron demand Diels-Alder cycloaddition reactions. The compound has a molecular formula of C58H90N14O17 and a molecular weight of 1255.42 g/mol, existing as a red oil with a purity exceeding 90% . Its solubility in solvents such as dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide, and dimethyl sulfoxide enhances its utility in various chemical environments .
The primary reaction mechanism for Amino-PEG4-bis-PEG3-methyltetrazine is the inverse electron demand Diels-Alder reaction. This reaction occurs between the tetrazine groups and strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene, resulting in stable dihydropyridazine linkages. This reaction is characterized by its extremely fast kinetics and high selectivity, allowing for effective conjugation of biopolymers even in complex biological systems .
Amino-PEG4-bis-PEG3-methyltetrazine exhibits significant biological compatibility due to its bioorthogonal nature, allowing it to react selectively with its partners without interference from other functional groups present in biological samples. This property enables its application in various biological contexts, including fluorescent imaging, drug delivery systems, and radionuclide therapies . The compound's ability to operate under mild conditions without requiring additional catalysts further enhances its attractiveness for biological applications .
The synthesis of Amino-PEG4-bis-PEG3-methyltetrazine typically involves several steps:
These methods ensure that the final product retains its functional properties necessary for click chemistry applications .
Amino-PEG4-bis-PEG3-methyltetrazine finds diverse applications in:
Studies involving Amino-PEG4-bis-PEG3-methyltetrazine focus on its interactions with strained alkenes and other bioorthogonal partners. These studies demonstrate that the compound can efficiently form stable linkages under physiological conditions, making it suitable for applications where rapid and selective conjugation is essential. The kinetics of these interactions are significantly faster than traditional methods, allowing for real-time monitoring of biological processes .
Amino-PEG4-bis-PEG3-methyltetrazine shares similarities with several other compounds used in click chemistry and bioconjugation. Key comparisons include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyltetrazine-PEG3-Azide | Contains azide group | Suitable for strain-promoted azide-alkyne cycloaddition |
| Amino-PEG3-Methyltetrazine | Single methyltetrazine moiety | Simpler structure; less versatile than bis-tetrazine |
| TCO (Trans-Cyclooctene) | Strained alkene | Commonly used partner for tetrazine reactions |
Amino-PEG4-bis-PEG3-methyltetrazine's dual methyltetrazine groups provide enhanced reactivity compared to single tetrazine compounds, making it particularly effective for complex bioconjugation tasks where multiple interactions are required .